molecular formula C9H18ClN3O2 B1420228 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride CAS No. 1181458-30-9

2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride

Cat. No.: B1420228
CAS No.: 1181458-30-9
M. Wt: 235.71 g/mol
InChI Key: BDHVFBIMIAINAC-UHFFFAOYSA-N
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Description

2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C9H18ClN3O2 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
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Biological Activity

2-Oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride, also known as its hydrochloride form, is a synthetic compound that incorporates a piperazine moiety. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications.

The compound has a molecular formula of C9H18ClN3O2C_9H_{18}ClN_3O_2 and a molecular weight of 235.71 g/mol. Its unique structure features a carbonyl group adjacent to a piperazine ring and an isopropyl substituent on the nitrogen atom, which influences its biological interactions and efficacy.

PropertyValue
CAS Number1181458-30-9
Molecular FormulaC9H18ClN3O2
Molecular Weight235.71 g/mol
InChI KeyBDHVFBIMIAINAC-UHFFFAOYSA-N

Biological Activity

Research indicates that derivatives of 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Studies have shown that this compound exhibits moderate activity against various strains of bacteria. Notably, it has been observed to be more effective against gram-positive organisms compared to gram-negative ones. The presence of the piperazine moiety is crucial for enhancing the antibacterial activity of the compound.

Table 1: Antibacterial Activity of this compound

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliLow
Streptococcus pneumoniaeModerate

Antifungal Activity

The compound has also demonstrated antifungal properties, particularly against pathogenic fungi. Its mechanism involves disrupting fungal cell membrane integrity, leading to cell death.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that it may induce apoptosis in cancer cells by activating caspases, which are essential for programmed cell death.

Case Study: Apoptosis Induction in Cancer Cells
In a study involving MV4-11 leukemia cells, treatment with this compound resulted in:

  • Increased caspase 3/7 activity.
  • A significant reduction in cell viability.

This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.

Structure–Activity Relationship (SAR)

The structural features of 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide are crucial for its biological activity. The carbonyl group and piperazine ring play significant roles in its interaction with biological targets. Comparative studies with similar compounds reveal that modifications to these structural components can enhance or diminish activity.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
PiperazineHeterocyclic amineBasic structure
N-(propanoyl)piperazineAcylated piperazineLower antibacterial activity
4-Amino-N-(propanoyl)piperidineSimilar acyclic structureVariable activity

Scientific Research Applications

Antibacterial Activity

Research indicates that 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride exhibits moderate antibacterial activity, particularly against gram-positive bacteria. The presence of the piperazine moiety enhances its effectiveness.

Table 1: Antibacterial Activity

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliLow
Streptococcus pneumoniaeModerate

Antifungal Activity

The compound also demonstrates antifungal properties. Its mechanism involves disrupting the integrity of fungal cell membranes, leading to cell death. This activity is particularly noted against pathogenic fungi.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines by activating caspases.

Case Study: Apoptosis Induction in MV4-11 Leukemia Cells

In a study involving MV4-11 leukemia cells, treatment with this compound resulted in:

  • Increased caspase 3/7 activity.
  • A significant reduction in cell viability.

These findings suggest that the compound may serve as a promising lead candidate for further development in cancer therapeutics.

Structure–Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The carbonyl group and piperazine ring play significant roles in its interaction with biological targets. Comparative studies reveal that modifications to these structural components can enhance or diminish activity.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
PiperazineHeterocyclic amineBasic structure
N-(propanoyl)piperazineAcylated piperazineLower antibacterial activity
4-Amino-N-(propanoyl)piperidineSimilar acyclic structureVariable activity

Properties

IUPAC Name

2-oxo-2-piperazin-1-yl-N-propan-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.ClH/c1-7(2)11-8(13)9(14)12-5-3-10-4-6-12;/h7,10H,3-6H2,1-2H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHVFBIMIAINAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.